
N,N,N-Trimethylanilinium fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Trimethylanilinium fluoride is a trialkylammonium salt known for its dual reactivity through both the aryl group and the N-methyl groups. This compound has found applications in various fields, including cross-coupling, aryl etherification, fluorine radiolabelling, phase-transfer catalysis, supramolecular recognition, and polymer design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction typically involves the use of solvents such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) to facilitate the methylation process .
Industrial Production Methods
Industrial production methods for N,N,N-trimethylanilinium fluoride often involve large-scale methylation reactions using aniline and methyl iodide, followed by purification processes to isolate the desired product. The use of phase-transfer catalysis can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethylanilinium fluoride undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the compound back to aniline.
Substitution: The fluoride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under controlled temperature and solvent conditions to ensure optimal yields .
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced aniline, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
N,N,N-Trimethylanilinium fluoride has a wide range of scientific research applications, including:
Chemistry: Used in cross-coupling reactions, aryl etherification, and fluorine radiolabelling.
Biology: Applied in the design of antimicrobial polymers and pH sensing.
Medicine: Utilized in the synthesis of radiotracers for medical imaging.
Industry: Employed in phase-transfer catalysis and supramolecular recognition.
Mechanism of Action
The mechanism of action of N,N,N-trimethylanilinium fluoride involves its dual reactivity through both the aryl group and the N-methyl groups. The compound can act as an electrophilic methylating reagent, where the methyl groups are transferred to nucleophilic sites. The fluoride ion can also participate in nucleophilic substitution reactions, leading to the formation of various derivatives .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N,N-trimethylanilinium fluoride include other trialkylammonium salts such as:
- N,N,N-Trimethylanilinium iodide
- N,N,N-Trimethylanilinium bromide
- N,N,N-Trimethylanilinium chloride
Uniqueness
This compound is unique due to its dual reactivity and the presence of the fluoride ion, which allows for specific applications in fluorine radiolabelling and nucleophilic substitution reactions. This sets it apart from other trialkylammonium salts that may not have the same versatility .
Properties
CAS No. |
92477-88-8 |
|---|---|
Molecular Formula |
C9H14FN |
Molecular Weight |
155.21 g/mol |
IUPAC Name |
trimethyl(phenyl)azanium;fluoride |
InChI |
InChI=1S/C9H14N.FH/c1-10(2,3)9-7-5-4-6-8-9;/h4-8H,1-3H3;1H/q+1;/p-1 |
InChI Key |
IOIJXJFMFHVESQ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)C1=CC=CC=C1.[F-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


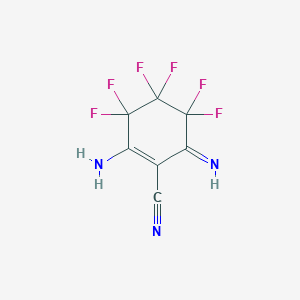
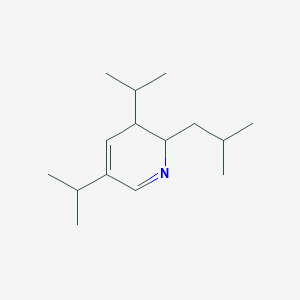



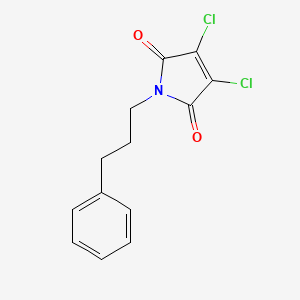
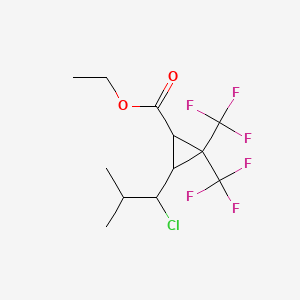
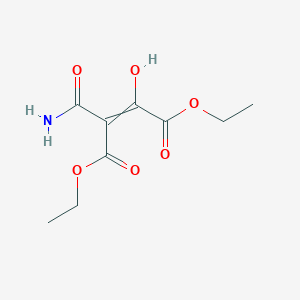
![N-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]acetamide](/img/structure/B14346588.png)
![[2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-4H-1,3-benzoxazin-4-ylidene]propanedinitrile](/img/structure/B14346595.png)
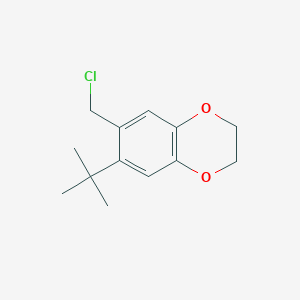
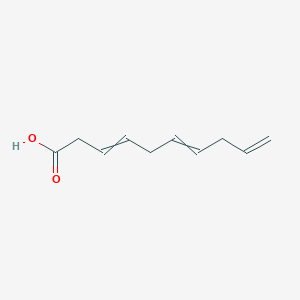
![Hexyl ([1,1'-biphenyl]-4-yl)acetate](/img/structure/B14346610.png)
![1,3-Dipentylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14346614.png)
